molecular formula C6H6BrNO2 B594985 5-Bromo-2-methoxypyridin-3-ol CAS No. 1211589-04-6

5-Bromo-2-methoxypyridin-3-ol

Cat. No. B594985
M. Wt: 204.023
InChI Key: ZOWAUUKQHFWWOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Bromo-2-methoxypyridin-3-ol” is a chemical compound with the empirical formula C6H6BrNO . It has a molecular weight of 188.02 . This compound is used as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst3 receptor antagonist .


Molecular Structure Analysis

The InChI code for “5-Bromo-2-methoxypyridin-3-ol” is 1S/C6H6BrNO/c1-9-6-3-2-5(7)4-8-6/h2-3,9H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

  • Synthesis of Bicyclic δ-Lactams : 5-Bromo-2-methoxypyridine is used in the efficient synthesis of 5-functionalised 2-methoxypyridines, which are then applied in the synthesis of bicyclic δ-lactams. These lactams have potential applications in pharmaceutical chemistry (Sośnicki, 2009).

  • Large-Scale Synthesis of Pyridin and Pyrimidin Acetates : This compound plays a role in the efficient, large-scale synthesis of alkyl 5-hydroxy-pyridin and pyrimidin-2-yl acetates, which are important intermediates in pharmaceutical and chemical industries (Morgentin et al., 2009).

  • Anticancer Applications : 5-Bromo-2-methoxypyridin-3-ol derivatives show potential as anticancer agents. Bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(i) complexes, derived from this compound, demonstrate activity against cancer cell lines, especially cisplatin-resistant ovarian cancer cells (Gallati et al., 2020).

  • Precursor in Organic Syntheses : It is also used as a precursor in various organic syntheses, such as the creation of pyridinecarboxylic acid, which has applications in the development of receptor antagonists (Hirokawa et al., 2000).

  • Development of Antiviral Agents : Derivatives of 5-Bromo-2-methoxypyridin-3-ol are involved in the synthesis of antiviral agents, particularly those targeting retroviruses like HIV (Hocková et al., 2003).

Safety And Hazards

This compound is classified as causing skin irritation and serious eye irritation . In case of skin contact, it is recommended to wash the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes . If eye contact occurs, rinse cautiously with water for several minutes . If inhaled, remove to fresh air . In case of ingestion, wash out the mouth with copious amounts of water for at least 15 minutes .

Future Directions

The future directions for “5-Bromo-2-methoxypyridin-3-ol” would likely involve its use in the synthesis of more complex compounds, given its role as a building block . Its use in the synthesis of receptor antagonists suggests potential applications in pharmaceutical research .

properties

IUPAC Name

5-bromo-2-methoxypyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c1-10-6-5(9)2-4(7)3-8-6/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWAUUKQHFWWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696183
Record name 5-Bromo-2-methoxypyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methoxypyridin-3-ol

CAS RN

1211589-04-6
Record name 5-Bromo-2-methoxypyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-3-hydroxy-2-methoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
JCL Fournier, JP Evans, F Zappacosta… - ACS Chemical …, 2021 - ACS Publications
… a (i) B 2 pin 2 , KOAc, PdCl 2 (dppf), 1,4-dioxane, 90 C; (ii) 5-bromo-2-methoxypyridin-3-ol, … resulting pinacol boronic ester with 5-bromo-2-methoxypyridin-3-ol, yielded the key phenol …
Number of citations: 4 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.